molecular formula C25H27N5O2 B2923049 8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 938761-38-7

8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2923049
CAS No.: 938761-38-7
M. Wt: 429.524
InChI Key: ZBYRGGNWIHEXNE-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and imidazo[1,2-g]purine core

Preparation Methods

The synthesis of 8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the 2,5-dimethylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents that facilitate the formation of the desired product under controlled conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.

    Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the functional groups present on the compound and the nature of the target molecules. The exact mechanism can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 8-(2,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents on the aromatic rings These compounds may have similar core structures but differ in their chemical and physical properties due to variations in the substituents

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-15-6-8-17(3)19(12-15)14-30-23(31)21-22(27(5)25(30)32)26-24-28(10-11-29(21)24)20-13-16(2)7-9-18(20)4/h6-9,12-13H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRGGNWIHEXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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